molecular formula C10H9ClFNO3 B7557473 Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate

Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate

Cat. No.: B7557473
M. Wt: 245.63 g/mol
InChI Key: NARATICLGYOERX-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate is an organic compound with a complex structure that includes a chloroacetyl group, an amino group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate typically involves the reaction of 2-chloroacetyl chloride with 4-fluoroaniline to form 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Reduction Reactions: Amines or alcohols.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorobenzoate moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
  • Methyl 2-chloro-6-fluoro-3-formylbenzoate
  • Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate is unique due to the presence of both a chloroacetyl group and a fluorobenzoate moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARATICLGYOERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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